2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride
Description
Properties
IUPAC Name |
2-ethoxy-5-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-20-11-6-5-10(9-12(11)21(14,18)19)15-13(17)16-7-3-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVQCVBMLZMRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)N2CCCC2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374487 | |
| Record name | 2-Ethoxy-5-[(pyrrolidine-1-carbonyl)amino]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-12-6 | |
| Record name | 2-Ethoxy-5-[(pyrrolidine-1-carbonyl)amino]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride (CAS No. 680618-12-6) is a sulfonamide derivative with potential biological applications. Its molecular formula is C13H17ClN2O4S, and it has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the compound's biological activities, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClN2O4S |
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | 2-ethoxy-5-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride |
| CAS Number | 680618-12-6 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that these compounds can inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating bacterial infections .
Anticancer Properties
Research has also pointed towards the anticancer potential of sulfonamide derivatives. A study involving the synthesis of various benzene sulfonamide derivatives showed promising results against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism of action may involve the inhibition of specific enzymes that are crucial for cancer cell proliferation .
Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of a series of pyrrolidine-containing sulfonamide derivatives, including this compound. The synthesized compounds were screened for their biological activities, revealing that several exhibited significant anti-inflammatory and antioxidant activities in vitro. These findings suggest that modifications to the pyrrolidine moiety can enhance biological efficacy .
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. For instance, sulfonamide compounds often act as enzyme inhibitors, particularly in pathways related to bacterial folic acid synthesis or cancer cell metabolism. This interaction can lead to cell cycle arrest or apoptosis in cancer cells while inhibiting bacterial growth.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily utilized in the synthesis of biologically active molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceutical agents. Notably, derivatives of this compound have been explored for their anticancer and antimicrobial properties.
Anticancer Activity
Research has demonstrated that derivatives synthesized from 2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride exhibit significant anticancer activity. For instance, a study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing that certain modifications enhance cytotoxic effects compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Derivatives
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Compound A | 10 | A549 (Lung) | |
| Compound B | 15 | HCT116 (Colon) | |
| Compound C | 20 | MCF7 (Breast) |
Antimicrobial Activity
In addition to anticancer effects, this compound's derivatives have shown promising results against multidrug-resistant bacteria. For example, compounds derived from this sulfonyl chloride were tested against strains of Staphylococcus aureus and demonstrated selective antimicrobial activity .
Table 2: Antimicrobial Activity Against Resistant Strains
| Compound | MIC (µg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| Compound D | 8 | MRSA (Methicillin-resistant S. aureus) | |
| Compound E | 16 | VRE (Vancomycin-resistant E. faecium) |
Synthesis of Novel Compounds
The versatility of this compound extends to its role as a building block in organic synthesis. It can undergo various reactions to form complex structures that are essential in drug development.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug discovery and development:
- A study focused on synthesizing new pyrrolidine derivatives showed that modifications to the amino group significantly influenced both anticancer and antimicrobial activities .
- Another research effort emphasized the importance of structural variations in enhancing biological activity, indicating that even minor changes can lead to substantial differences in efficacy .
Chemical Reactions Analysis
Sulfonamide Formation via Amine Nucleophilic Substitution
The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with primary or secondary amines to form sulfonamides, a key reaction in pharmaceutical synthesis .
| Reaction Conditions | Reagents/Base | Product Application |
|---|---|---|
| CH₂Cl₂, room temperature | Amine, (i-Pr)₂EtN, DMAP | Antibacterial agents |
| THF, 0–25°C | NaH, chloroformate reagent | Carbamate derivatives |
For example:
-
Reaction with benzyl-methyl-amine yields (2S,4R)-4-mercapto-1-(naphthalene-2-sulfonyl)-pyrrolidine-2-carboxylic acid benzyl-methyl-amide .
-
Primary amines like piperidine generate piperidine-4-carboxylic acid derivatives under mild conditions .
Hydrolysis to Sulfonic Acids
The sulfonyl chloride group hydrolyzes in aqueous environments to form sulfonic acids, particularly under basic or elevated-temperature conditions .
| Hydrolysis Pathway | Conditions | Byproduct |
|---|---|---|
| Alkaline hydrolysis | NaOH, H₂O, 70–80°C | NaCl, CO₂ |
| Acidic hydrolysis | HCl, H₂O, reflux | HCl gas |
This reactivity necessitates anhydrous handling during synthesis .
Bioconjugation and Protein Modification
The compound’s sulfonyl chloride group reacts with nucleophilic residues (e.g., lysine amines, serine hydroxyls) in biomolecules, enabling applications in drug delivery systems .
| Target Biomolecule | Reaction Site | Application Example |
|---|---|---|
| Antibodies | Lysine ε-amino | Antibody-drug conjugates |
| Polymers | Terminal –OH/–NH₂ | Functionalized hydrogels |
Thiol Exchange Reactions
The sulfonyl chloride group reacts with thiols (e.g., potassium thioacetate) to form thioesters or disulfides, useful in material science .
| Thiol Source | Conditions | Product |
|---|---|---|
| Potassium thioacetate | DMF, 25–100°C | S-Acetyl protected derivatives |
| Mercaptopyrimidines | NaOMe/MeOH | Chiral sulfinates |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in the carboxamide substituent, sulfonyl chloride positioning, or aromatic ring modifications. Below is a detailed comparison with four closely related derivatives (Table 1) and their functional distinctions:
Table 1: Structural and Functional Comparison of Analogous Sulfonyl Chlorides
Key Findings
Steric and Electronic Effects :
- The pyrrolidine derivative exhibits moderate steric hindrance compared to the bulkier piperidine analog. This impacts its reactivity in nucleophilic substitution reactions, where piperidine-based derivatives show slower kinetics due to increased steric shielding of the sulfonyl chloride group .
- Pyridine-substituted analogs (e.g., pyridine-2-carbonyl) demonstrate enhanced electronic delocalization, improving stability under acidic conditions compared to aliphatic pyrrolidine/piperidine derivatives .
Biological Activity :
- In proteasome inhibitor synthesis, the pyrrolidine variant (compound 24 in ) demonstrated superior binding affinity to the target enzyme compared to morpholine-containing analogs. This is attributed to pyrrolidine’s optimal ring size (5-membered), which balances conformational flexibility and van der Waals interactions .
Commercial and Synthetic Viability :
- Despite its utility, the pyrrolidine derivative has been discontinued in commercial catalogs (e.g., CymitQuimica), likely due to challenges in large-scale purification or stability issues . In contrast, piperidine and pyridine analogs remain available, suggesting broader industrial applicability .
Research Implications and Limitations
- Synthetic Challenges: The synthesis of 2-ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride requires precise control over reaction conditions (e.g., sulfonyl chloride generation), as side reactions may lead to dimerization or hydrolysis .
- Comparative Reactivity : Pyridine-based sulfonyl chlorides exhibit higher electrophilicity at the sulfonyl group due to electron-withdrawing effects, making them more reactive in amidation or esterification reactions than aliphatic analogs .
Preparation Methods
Sulfonyl Chloride Formation
The sulfonyl chloride group is commonly introduced by sulfonation followed by chlorination:
- Sulfonation : Aromatic sulfonation is performed using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature to introduce the sulfonyl chloride group at the 5-position relative to the ethoxy substituent.
- Chlorination : If sulfonic acid intermediates are formed, they are converted to sulfonyl chlorides using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
This method is well-documented for preparing arylsulfonyl chlorides with high regioselectivity and yield.
Introduction of the Pyrrolidine-1-carbonyl Amino Group
Amide Bond Formation
The key step involves coupling the sulfonyl chloride intermediate with pyrrolidine-1-carboxylic acid derivatives or pyrrolidine itself to form the amide linkage:
- The sulfonyl chloride reacts with the amino group of pyrrolidine or its derivatives to form the sulfonamide bond.
- Alternatively, pyrrolidine-1-carbonyl chloride can be prepared separately and then coupled with the amino group on the aromatic ring if present.
Reaction Conditions
- Reactions are typically conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran.
- Bases like triethylamine or pyridine are used to scavenge HCl generated during the coupling.
- Temperature control (0–25 °C) is critical to avoid side reactions.
Representative Synthetic Route (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Starting from 2-ethoxyaniline | Ethoxy-substituted aromatic amine |
| 2 | Chlorosulfonic acid, 0–5 °C, sulfonation | 2-Ethoxy-5-aminobenzenesulfonyl chloride intermediate |
| 3 | Pyrrolidine-1-carboxylic acid or pyrrolidine + coupling agents (e.g., EDCI, HOBt) | Formation of 2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride |
Alternative Preparation Methods and Research Findings
Sodium Sulfinate Route
Research on sodium sulfinates (RSO2Na) indicates that sulfonyl chlorides can be prepared or derived via oxidation or chlorination of sodium sulfinates. For example, reduction of sulfonyl chlorides by sodium sulfite followed by controlled oxidation can afford sulfonyl chlorides in good yields. However, direct application to the target compound requires adaptation due to the pyrrolidine substituent.
Use of Sulfonyl Chloride Intermediates in Amide Formation
The literature on pyrrolidine-containing compounds, such as CB2 receptor modulators, shows that sulfonyl chlorides bearing pyrrolidine substituents are synthesized via amide bond formation with sulfonyl chloride intermediates. This supports the approach of preparing the sulfonyl chloride first, then coupling with pyrrolidine derivatives.
Process Optimization and Scale-Up Considerations
- Purification is often achieved by recrystallization or chromatographic methods to isolate the sulfonyl chloride in pure form.
- Moisture sensitivity of sulfonyl chlorides necessitates anhydrous conditions and inert atmosphere during preparation.
- Yields reported in related sulfonyl chloride syntheses range from moderate to high (60–90%) depending on reaction conditions and substrate purity.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting Material | 2-Ethoxyaniline or 2-ethoxybenzene derivatives | Commercially available or synthesized |
| Sulfonation Reagent | Chlorosulfonic acid (ClSO3H) | Temperature: 0–5 °C for regioselectivity |
| Chlorination Reagent | Thionyl chloride (SOCl2) or PCl5 | Converts sulfonic acid to sulfonyl chloride |
| Amide Coupling Reagents | Pyrrolidine, EDCI, HOBt, triethylamine | Anhydrous solvents, inert atmosphere |
| Solvent | Dichloromethane, tetrahydrofuran | Dry and oxygen-free |
| Temperature | 0–25 °C | Controls side reactions |
| Yield Range | 60–90% | Depends on purity and reaction control |
| Purification Method | Recrystallization, chromatography | To remove sulfonic acid and impurities |
Q & A
Q. What are the key structural features and spectroscopic characterization methods for 2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride?
The compound contains a benzenesulfonyl chloride core substituted with ethoxy and pyrrolidine-1-carbonyl-amino groups. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH), pyrrolidine protons (δ ~1.8–3.5 ppm), and sulfonyl chloride resonance.
- Mass Spectrometry (MS) : High-resolution MS (exact mass: 346.054272) to verify molecular formula CHClNOS .
- Infrared (IR) Spectroscopy : Peaks at ~1370 cm (S=O stretching) and ~1180 cm (C-Cl) confirm sulfonyl chloride functionality .
Q. What synthetic routes are reported for preparing this compound, and how is purity optimized?
The compound is typically synthesized via sequential functionalization of benzenesulfonyl chloride precursors:
- Step 1 : Nitration and reduction to introduce the amino group at the 5-position.
- Step 2 : Reaction with pyrrolidine-1-carbonyl chloride to form the urea linkage.
- Step 3 : Ethoxylation at the 2-position using ethyl bromide in basic conditions. Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>97%). Monitor by HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does the solvolysis kinetics of this compound compare to other benzenesulfonyl chloride derivatives in fluoroalcohol solvents?
Benzenesulfonyl chlorides undergo nucleophilic substitution (S2) in solvents like trifluoroethanol (TFE). The ethoxy and pyrrolidine groups influence reactivity:
- Electron-Withdrawing Effects : The sulfonyl chloride group accelerates solvolysis, but the electron-donating ethoxy group at the 2-position may reduce reactivity compared to nitro-substituted analogs.
- Kinetic Studies : Use UV-Vis spectroscopy to monitor absorbance changes at 270 nm (loss of sulfonyl chloride) in TFE/water mixtures. Rate constants () can be compared to derivatives like p-nitrobenzenesulfonyl chloride, which reacts faster due to stronger electron withdrawal .
Q. What strategies are recommended for resolving contradictions in reactivity data between this compound and its piperidine/morpholine analogs?
Contradictions may arise from steric or electronic differences in the urea substituent:
- Steric Hindrance : Pyrrolidine’s five-membered ring imposes less steric bulk than piperidine, potentially increasing accessibility for reactions at the sulfonyl chloride group.
- Electronic Effects : Morpholine’s oxygen atom enhances electron density at the urea linkage, altering resonance stabilization. Methodology : Conduct comparative Hammett studies using substituent constants () to quantify electronic effects. Pair with DFT calculations (e.g., B3LYP/6-31G*) to model transition states .
Q. How can crystallographic data be leveraged to predict the compound’s reactivity in solid-phase synthesis?
X-ray crystallography of related sulfonyl chlorides (e.g., 2-chloro-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl-pyridine) reveals planar sulfonyl groups and bond angles critical for nucleophilic attack. Key parameters:
- S-O Bond Length : ~1.43 Å (shorter bonds indicate higher electrophilicity).
- Dihedral Angles : Angle between the benzene ring and sulfonyl group affects steric accessibility. Apply Cambridge Structural Database (CSD) queries to identify structural analogs and correlate geometry with reactivity .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
